molecular formula C11H11BrO4 B5775446 Ethyl 2-(2-bromo-4-formylphenoxy)acetate

Ethyl 2-(2-bromo-4-formylphenoxy)acetate

Cat. No.: B5775446
M. Wt: 287.11 g/mol
InChI Key: USYVGPQDCKAEJL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4-formylphenoxy)acetate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a bromo and formyl group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-bromo-4-formylphenoxy)acetate typically involves the reaction of 2-bromo-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromo-4-formylphenoxy)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2-bromo-4-formylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-4-formylphenoxy)acetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromo group can participate in halogen bonding, while the formyl group can form hydrogen bonds or undergo nucleophilic attack. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromophenoxy)acetate
  • Ethyl 2-(2-formylphenoxy)acetate
  • Ethyl 2-(2-bromo-4-hydroxyphenoxy)acetate

Comparison

Ethyl 2-(2-bromo-4-formylphenoxy)acetate is unique due to the presence of both bromo and formyl groups on the phenoxy ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that only have one of these functional groups. For example, Ethyl 2-(4-bromophenoxy)acetate lacks the formyl group, limiting its reactivity in certain types of reactions .

Properties

IUPAC Name

ethyl 2-(2-bromo-4-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-10-4-3-8(6-13)5-9(10)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVGPQDCKAEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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